N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-23-14-18(13-22-23)17-9-16(10-20-12-17)11-21-19(24)8-7-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,21,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLWZVSCEBKISS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Pyridine Ring Synthesis: The pyridine ring can be constructed via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid with an amine, forming an amide bond under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The compound’s core differs from analogs in the provided evidence (Table 1). For example:
- Thiazole-Pyridine Benzamides () : Compounds like 4d feature a thiazole ring fused to pyridine and a 3,4-dichlorobenzamide group, contrasting with the target’s pyrazole-pyridine-cinnamamide architecture .
- Pyrazole-Carboxamides (): Derivatives such as 3a and 3b contain dual pyrazole rings with chloro, cyano, and aryl substituents but lack the pyridine-cinnamamide backbone .
Table 1: Structural Comparison
Physical and Spectroscopic Properties
- Melting Points : Pyrazole-carboxamides in exhibit melting points between 123–183°C, influenced by substituent polarity. The target’s cinnamamide group may lower its melting point compared to dichlorobenzamide analogs due to reduced crystallinity .
- NMR Signatures :
- Pyrazole Methyl : Resonates at δ2.66 in 3a , similar to the target’s 1-methylpyrazole δ2.6–3.0 .
- Cinnamamide Protons : Expected olefinic (δ6.3–7.5, J = 15–16 Hz) and aromatic protons (δ7.3–8.1), distinct from benzamide derivatives’ simpler aryl signals .
- Amide NH : Likely appears at δ8–10 (broad), comparable to δ12.88 in 3e (DMSO-d6) .
Table 2: Spectral Data Highlights
Bioactivity Potential
While direct data is unavailable, the cinnamamide moiety’s conjugated system could enhance binding to hydrophobic enzyme pockets compared to benzamides in 4d or chlorophenyl groups in 3b .
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that features a pyrazole ring, a pyridine ring, and a cinnamide moiety. This unique combination of heterocycles may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular functions such as:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to certain receptors, affecting signaling pathways that regulate cellular processes.
Anticancer Activity
Recent studies have shown that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines:
| Cancer Type | Cell Line | Effect | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Inhibition of cell proliferation | |
| Liver Cancer | HepG2 | Induction of apoptosis | |
| Colorectal Cancer | HCT116 | Cell cycle arrest |
These findings suggest that the compound may have potential as an anticancer agent, particularly against aggressive cancer types.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various pathogenic bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Case Study 1: In Vitro Evaluation
A study assessed the cytotoxicity of this compound on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models have shown promising results for this compound in reducing tumor growth. Mice treated with the compound exhibited significant tumor size reduction compared to control groups, suggesting its potential for therapeutic application in oncology.
Q & A
Q. What are the validated synthetic routes for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide, and how can reaction yields be optimized?
Synthetic routes often involve multi-step processes, including condensation, alkylation, and amidation. For example, copper-catalyzed coupling (e.g., using pyridinylmethyl halides with pyrazole derivatives) and subsequent cinnamamide conjugation are common steps. Evidence from similar compounds shows yields as low as 17.9% in copper-mediated reactions, highlighting challenges in steric hindrance or side reactions . Optimization strategies:
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
Q. How can initial biological activity screening be designed for this compound?
- In silico prediction : Use PASS software to prioritize targets (e.g., kinase inhibition, GPCR modulation) .
- In vitro assays : Test cytotoxicity (MTT assay) and target-specific activity (e.g., enzyme inhibition IC50) at 1–100 µM concentrations .
- Dose-response curves : Use triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?
- Analog synthesis : Modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) or cinnamamide (e.g., electron-withdrawing groups) .
- Data table :
| Modification Site | Substituent | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Pyrazole C4 | -CH3 | 250 | 1.5 |
| Pyrazole C4 | -CF3 | 98 | 3.2 |
| Cinnamamide para | -NO2 | 520 | 0.8 |
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
- Re-docking validation : Use AutoDock Vina with optimized force fields (e.g., AMBER) to reduce false positives .
- Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
- Experimental follow-up : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure t1/2 (target: >30 min) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction (% unbound) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
